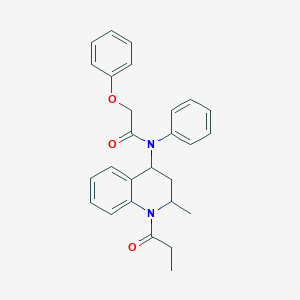![molecular formula C19H23N3O2 B14999458 2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide](/img/structure/B14999458.png)
2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide is a complex organic compound with a unique structure that includes multiple methyl groups and a carbamoyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-6-aminophenylamine with 3-methylphenyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-methyl-6-{[(4-methylphenyl)carbamoyl]amino}phenyl)propanamide
- 2-methyl-N-(2-methyl-6-{[(3-ethylphenyl)carbamoyl]amino}phenyl)propanamide
- 2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)butanamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(2-methyl-6-{[(3-methylphenyl)carbamoyl]amino}phenyl)propanamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different reactivity, biological activity, and potential applications. For instance, the presence of multiple methyl groups and the specific positioning of the carbamoyl group can influence its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-methyl-N-[2-methyl-6-[(3-methylphenyl)carbamoylamino]phenyl]propanamide |
InChI |
InChI=1S/C19H23N3O2/c1-12(2)18(23)22-17-14(4)8-6-10-16(17)21-19(24)20-15-9-5-7-13(3)11-15/h5-12H,1-4H3,(H,22,23)(H2,20,21,24) |
InChI Key |
RMNORGQTYRMJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![8-(4-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14999386.png)
![3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14999387.png)
![3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14999392.png)
![Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999393.png)
![2-[(Phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl thiocyanate](/img/structure/B14999398.png)
![4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999405.png)
![Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate](/img/structure/B14999415.png)
![4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide](/img/structure/B14999424.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B14999427.png)
![N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B14999431.png)

![Ethyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999452.png)

